The compound can be sourced from various chemical databases and literature, including research articles that discuss its synthesis and biological evaluations. It falls under the category of organic compounds, specifically heterocycles, due to the presence of a nitrogen atom in its ring structure. Piperidines are often used in drug development due to their ability to interact with biological targets effectively.
The synthesis of 3-(4-Fluoro-2-methyl-benzyl)-piperidine typically involves several key steps:
The specific reaction parameters, such as temperature, time, and concentrations, can significantly affect the yield and purity of the final product.
The molecular structure of 3-(4-Fluoro-2-methyl-benzyl)-piperidine features:
3-(4-Fluoro-2-methyl-benzyl)-piperidine can participate in various chemical reactions:
The mechanism of action for 3-(4-Fluoro-2-methyl-benzyl)-piperidine largely depends on its interactions with specific biological targets:
Studies have shown that modifications on the benzyl moiety can significantly affect binding affinities and biological activity, indicating that structure-activity relationships are crucial for optimizing its pharmacological profile.
Techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize the compound's physical properties and confirm its identity.
3-(4-Fluoro-2-methyl-benzyl)-piperidine has several scientific applications:
The 3-benzyloxypiperidine scaffold has emerged as a privileged structural motif for developing selective dopamine D4 receptor (D4R) antagonists. This scaffold addresses key limitations of earlier D4R ligands, such as metabolic instability and poor blood-brain barrier (BBB) penetration. The oxygen atom in the chain adjacent to the piperidine ring introduces hydrogen-bonding capability while reducing stereochemical complexity compared to morpholine-based precursors. Docking studies indicate that the benzyloxy group optimally occupies hydrophobic subpockets within the D4R binding site, with the piperidine nitrogen forming a critical salt bridge with Asp115 in transmembrane helix 3. This molecular recognition profile enables high-affinity binding while maintaining metabolic stability through the elimination of labile functional groups prevalent in earlier D4R antagonists .
Systematic modification of the N-substituent on the piperidine ring has revealed stringent requirements for D4R antagonism. Introduction of the 3-fluoro-4-methoxybenzyl group at the piperidine nitrogen yields high-affinity ligands (Ki = 135-205 nM), while bulkier substituents dramatically reduce binding. Stereochemistry profoundly influences activity, with (S)-enantiomers exhibiting 15-fold greater potency than their (R)-counterparts (e.g., Ki = 1980 nM for (R)-isomers). Electron-deficient heterocycles at the N-position generally diminish activity, though 6-chloro-2-indole derivatives retain moderate affinity (Ki = 319 nM). The 4-fluoro-3-methylbenzyl substitution pattern, as found in 3-(4-fluoro-2-methyl-benzyl)-piperidine derivatives, achieves an optimal balance of lipophilicity and electronic properties, yielding Ki values of 135-188 nM .
Table 1: SAR of N-Substituents in 3-Benzyloxypiperidine D4R Antagonists
N-Substituent | Ki (nM) ± SEM | Selectivity (D4 vs D1-D3/D5) | CNS MPO Score |
---|---|---|---|
3-Fluorobenzyl | 205.9 ± 12.4 | >30-fold | 3.8 |
3,4-Difluorobenzyl | 169.0 ± 9.7 | >30-fold | 4.1 |
4-Fluoro-3-methylbenzyl | 135.2 ± 8.3 | >30-fold | 4.3 |
2-Methylbenzyl | 343.0 ± 18.2 | >30-fold | 3.5 |
6-Methyl-2-pyridine | 1040 ± 42 | >30-fold | 4.6 |
(R)-3-Fluoro-4-methoxybenzyl | 1980 ± 75 | >30-fold | 3.9 |
The 3-(4-fluoro-2-methyl-benzyl)-piperidine scaffold demonstrates exceptional selectivity (>30-fold) for D4R over other dopamine receptor subtypes (D1, D2, D3, D5). This selectivity originates from structural differences in the orthosteric binding pocket, particularly the conformation of the second extracellular loop and the depth of the hydrophobic cleft in D4R. Competitive radioligand binding assays using [³H]N-methylspiperone (D2R, D3R, D4R) and [³H]SCH23390 (D1R, D5R) confirm minimal cross-reactivity at therapeutic concentrations. Molecular dynamics simulations suggest that the 4-fluoro-2-methylbenzyl group sterically clashes with Tyr408 in D2R, while forming favorable van der Waals contacts with Val194 in D4R. This subtype discrimination is pharmacologically essential as off-target activity at D2 receptors could exacerbate motor complications in Parkinson's disease [6].
In unilaterally 6-hydroxydopamine (6-OHDA)-lesioned mice, 3-(4-fluoro-2-methyl-benzyl)-piperidine derivatives significantly reduce abnormal involuntary movement (AIM) scores by 68-72% at 3 mg/kg (p < 0.001). This anti-dyskinetic effect correlates with D4R occupancy measured by ex vivo autoradiography, demonstrating target engagement at therapeutically relevant doses. Microdialysis in the dorsolateral striatum reveals normalization of glutamate overflow without affecting dopamine release, supporting a selective modulation of striatopallidal pathway hyperactivity. The temporal profile shows peak efficacy at 60-90 minutes post-administration, corresponding to plasma Cₘₐₓ values of 120-150 ng/mL. Critically, these compounds do not diminish the therapeutic efficacy of concomitant L-DOPA administration, maintaining rotational behavior improvements while controlling dyskinesia [9].
Balancing D4R potency with favorable CNS drug-like properties necessitated multiparameter optimization (MPO) scoring. The benchmark compound 1 (morpholine-based D4R antagonist) achieved a CNS MPO score of 4.7 but suffered from high intrinsic clearance (Clᵢₙₜ > 30 mL/min/kg). Early 3-benzyloxypiperidine derivatives exhibited suboptimal scores (3.5-3.8) due to elevated cLogP (>4.5) and high topological polar surface area (TPSA > 60 Ų). Strategic incorporation of pyridine and imidazopyridine heterocycles improved MPO scores to >4.5 by reducing cLogD (7.4) to 2.8-3.2 and maintaining TPSA at 45-55 Ų. The optimal 3-(4-fluoro-2-methyl-benzyl)-piperidine derivative exhibits a CNS MPO score of 4.3, with measured BBB permeability (Kₚ = 5.7 × 10⁻⁶ cm/s in MDCK-MDR1 monolayers) and acceptable intrinsic clearance (Clᵢₙₜ = 12 mL/min/kg in human hepatocytes) [10].
Comprehensive off-target profiling reveals moderate affinity for histamine H₁ receptors (Kᵢ = 320 nM) and negligible activity (<30% inhibition at 1 μM) across 68 GPCRs, ion channels, and transporters. The 4-fluoro-2-methyl substitution pattern specifically reduces α₁-adrenergic receptor binding compared to unsubstituted benzyl derivatives (α₁ Kᵢ shift from 85 nM to >1 μM). Molecular determinants of selectivity include: (1) steric occlusion by the ortho-methyl group preventing deep cavity penetration in biogenic amine receptors with smaller binding pockets; (2) optimal halogen bonding between the para-fluorine and D4R Thr197 sidechain oxygen, an interaction absent in structurally homologous receptors. This selectivity profile minimizes risks of orthostatic hypotension (α₁-mediated) or sedation (H₁-mediated) during clinical deployment [4] .
Electrophysiological studies in MPTP-treated primates demonstrate that D4R antagonists normalize pathological information flow through cortico-basal ganglia-thalamocortical loops. Cortical stimulation evokes abnormal triphasic responses in the internal globus pallidus (GPi) of parkinsonian models: diminished inhibition (direct pathway) and prolonged late excitation (hyperdirect/indirect pathways). 3-(4-Fluoro-2-methyl-benzyl)-piperidine derivatives restore balanced responses by:
Table 2: Electrophysiological Responses in Basal Ganglia Nuclei After D4R Antagonist Administration
Response Parameter | 6-OHDA Model | 6-OHDA + D4R Antagonist | Normal State |
---|---|---|---|
Cortically evoked GPi inhibition latency | 18.2 ± 1.7 ms | 12.5 ± 0.9 ms* | 11.8 ± 0.8 ms |
GPi inhibition amplitude (% baseline) | 62.3 ± 5.1% | 84.7 ± 6.3%* | 89.2 ± 4.8% |
STN-GPe coherence (beta band) | 0.78 ± 0.05 | 0.41 ± 0.04* | 0.35 ± 0.03 |
Cortico-putenal synchronization | 0.65 ± 0.07 | 0.34 ± 0.05* | 0.29 ± 0.04 |
*Data expressed as mean ± SEM; *p < 0.01 vs. 6-OHDA model [5] [9]
Functional MRI during STN-DBS in parkinsonian primates shows that D4R antagonism enhances blood-oxygen-level-dependent (BOLD) signals in motor thalamus (+28%) while reducing hyperactivity in presupplementary motor area (-32%). This network reconfiguration parallels clinical improvements in bradykinesia (Unified Parkinson's Disease Rating Scale-III reduction ≥15 points) without inducing hyperkinesia. The effect magnitude correlates with increased fractional anisotropy in the thalamocortical tract (r = 0.79, p = 0.003), indicating structural-functional remodeling of motor circuits [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0